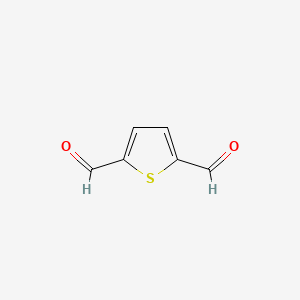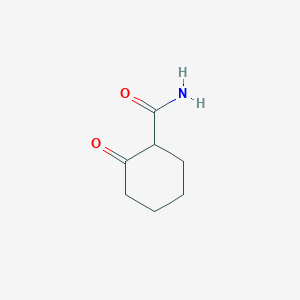![molecular formula C10H9N3O2S B1297055 (5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 58755-01-4](/img/structure/B1297055.png)
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Overview
Description
“(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C10H9N3O2S and a molecular weight of 235.26 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” consists of a phenyl group attached to the 5-position of a 1,2,4-triazole ring, which is further linked to an acetic acid moiety through a sulfanyl group .Scientific Research Applications
- Scientific Field: Medicinal Chemistry
- Application : The 1,2,4-triazole class of compounds, including “(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid”, has been associated with numerous biological properties such as antimicrobial, anti-inflammatory, and antifungal activities .
- Methods of Application : The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is carried out by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides .
- Results or Outcomes : The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties .
-
Scientific Field: Pharmaceutical Chemistry
- Application : Triazole compounds have found broad applications in drug discovery . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .
- Methods of Application : The synthesis of triazole compounds often involves the use of various nitrogen sources such as hydrazone, aminohydrazine, and diazo compounds .
- Results or Outcomes : Drugs with a triazole structure, such as ketoconazole and fluconazole, have been developed and proved .
-
Scientific Field: Material Chemistry
- Application : Compounds containing triazole have an important application value in various fields, such as agrochemistry and material chemistry .
- Methods of Application : The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
- Results or Outcomes : Its unique structure has led to its use in a wide range of applications, including anticancer, antituberculosis, antibacterial, and anti-HIV activities .
-
Scientific Field: Organic Synthesis
- Application : Triazole compounds have found broad applications in organic synthesis . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
- Methods of Application : The synthesis of triazole compounds often involves the use of various nitrogen sources such as hydrazone, aminohydrazine, and diazo compounds .
- Results or Outcomes : The unique structure of triazole has led to its use in a wide range of applications, including anticancer, antituberculosis, antibacterial, and anti-HIV activities .
-
Scientific Field: Supramolecular Chemistry
- Application : Triazole compounds have found broad applications in supramolecular chemistry . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
- Methods of Application : The synthesis of triazole compounds often involves the use of various nitrogen sources such as hydrazone, aminohydrazine, and diazo compounds .
- Results or Outcomes : The unique structure of triazole has led to its use in a wide range of applications, including anticancer, antituberculosis, antibacterial, and anti-HIV activities .
-
Scientific Field: Material Chemistry
- Application : Compounds containing triazole have an important application value in various fields, such as agrochemistry and material chemistry .
- Methods of Application : The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
- Results or Outcomes : Its unique structure has led to its use in a wide range of applications, including anticancer, antituberculosis, antibacterial, and anti-HIV activities .
Future Directions
The future directions for “(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of more efficient and green synthetic methods for these compounds could be a focus of future research .
properties
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-8(15)6-16-10-11-9(12-13-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGARSVWAUUWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327098 | |
| Record name | NSC631561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid | |
CAS RN |
58755-01-4 | |
| Record name | NSC631561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



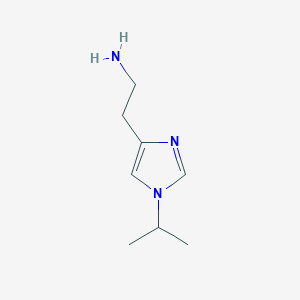
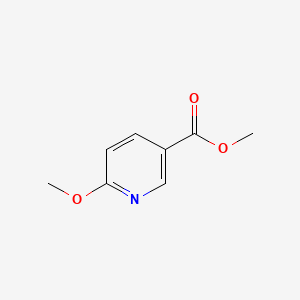
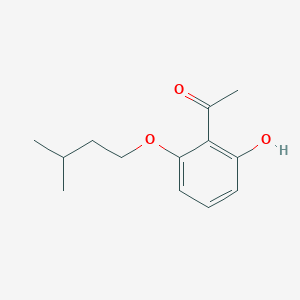
![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)
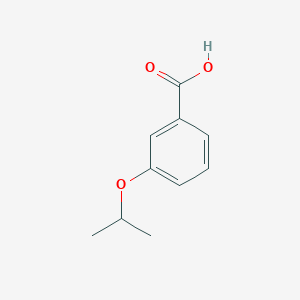

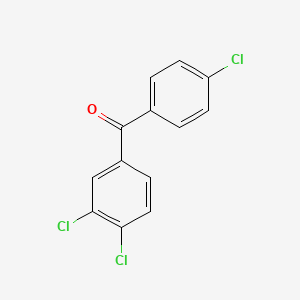

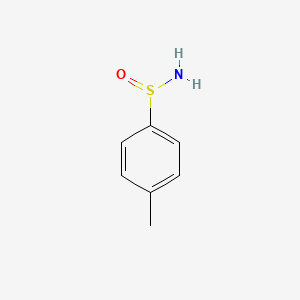
![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)
